Phenyl(pyrrolidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

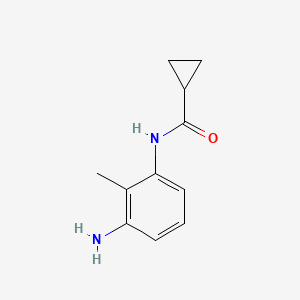

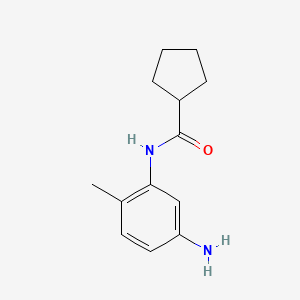

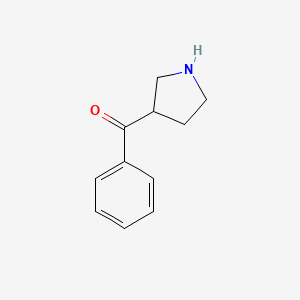

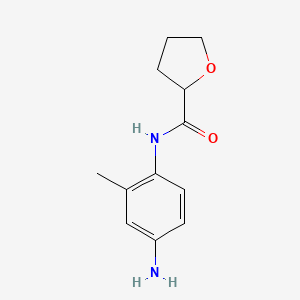

Phenyl(pyrrolidin-3-yl)methanone is a chemical compound with the molecular formula C11H14ClNO . It is a white to yellow solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in Phenyl(pyrrolidin-3-yl)methanone contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

While specific chemical reactions involving Phenyl(pyrrolidin-3-yl)methanone are not detailed in the literature, pyrrolidine compounds are known to undergo various chemical reactions. These reactions can lead to a variety of bioactive molecules with target selectivity .Physical And Chemical Properties Analysis

Phenyl(pyrrolidin-3-yl)methanone has a molecular weight of 211.69 . It is a white to yellow solid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications

Anticancer Drug Development

The structural analogs of Phenyl(pyrrolidin-3-yl)methanone have shown potential in the development of anticancer drugs. For instance, a Pd (II) complex containing a similar pyrrolidine structure has been studied for its tumor inhibitory activity and interaction with DNA, suggesting its future potential as an anticancer drug .

Autoimmune Disease Treatment

Pyrrolidine derivatives, which share a common scaffold with Phenyl(pyrrolidin-3-yl)methanone, have been utilized as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifications to the pyrrolidine structure have been beneficial for activity .

Antimicrobial Agents

Compounds with an imidazole ring attached to a pyridinyl methanone group, which is structurally related to Phenyl(pyrrolidin-3-yl)methanone, have been synthesized and tested for antimicrobial potential against various bacteria such as S. aureus, B. subtilis, and E. coli .

Alkylaminophenol Synthesis

Phenyl(pyrrolidin-3-yl)methanone’s related compounds have been used in the synthesis of biologically important alkylaminophenol compounds through reactions like the Petasis reaction .

Safety and Hazards

Phenyl(pyrrolidin-3-yl)methanone is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrrolidine compounds, including Phenyl(pyrrolidin-3-yl)methanone, have a wide range of potential applications in drug discovery due to their diverse biological activities . Future research could focus on exploring these activities further and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

phenyl(pyrrolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBMMUDQGTXXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597558 |

Source

|

| Record name | Phenyl(pyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26803-27-0 |

Source

|

| Record name | Phenyl(pyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)